molecular formula C17H13ClFN3O2S2 B14135858 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide CAS No. 1210030-18-4

3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide

Cat. No.: B14135858
CAS No.: 1210030-18-4
M. Wt: 409.9 g/mol
InChI Key: XYCIMSIPBAULMT-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide is a complex organic compound that features a unique combination of chloro, fluorobenzene, and imidazo[2,1-b]thiazole moieties.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This can result in the suppression of cancer cell growth or the inhibition of microbial proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide apart is its unique combination of chloro, fluorobenzene, and imidazo[2,1-b]thiazole moieties, which confer distinct chemical and biological properties. This makes it a promising candidate for further research and development in various fields .

Properties

CAS No.

1210030-18-4

Molecular Formula

C17H13ClFN3O2S2

Molecular Weight

409.9 g/mol

IUPAC Name

3-chloro-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C17H13ClFN3O2S2/c18-14-9-13(5-6-15(14)19)26(23,24)21-12-3-1-11(2-4-12)16-10-22-7-8-25-17(22)20-16/h1-6,9-10,21H,7-8H2

InChI Key

XYCIMSIPBAULMT-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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